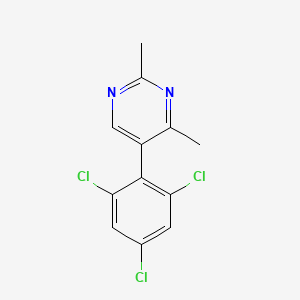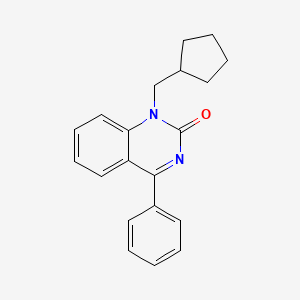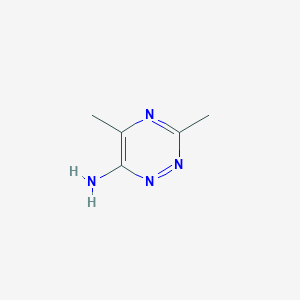
DL-Ethyl-panthenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Ethyl-panthenol: is a derivative of panthenol, which is an alcohol analog of pantothenic acid (vitamin B5). It is commonly used in various cosmetic and pharmaceutical products due to its moisturizing and healing properties. This compound is a racemic mixture containing both the dextrorotatory (D) and levorotatory (L) isomers of panthenol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-Ethyl-panthenol can be synthesized through the condensation reaction of DL-pantolactone and 3-aminopropanol. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst . The reaction conditions may vary, but common parameters include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale continuous reactors. The process involves the continuous introduction of DL-pantolactone and 3-aminopropanol into the reactor, followed by purification steps such as solvent recovery and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: DL-Ethyl-panthenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pantothenic acid.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed:
Oxidation: Pantothenic acid.
Reduction: Panthenol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: DL-Ethyl-panthenol is used in enantiospecific high-performance liquid chromatography (HPLC) separation of pantothenic acid, panthenol, and pantolactone enantiomers .
Biology: It is used in studies related to cell proliferation and wound healing due to its ability to promote fibroblast proliferation and accelerate re-epithelialization .
Medicine: this compound is included in topical formulations for its anti-inflammatory and moisturizing properties. It is effective in treating dermatological conditions such as eczema and psoriasis .
Industry: In the cosmetic industry, this compound is used in hair care products to improve hair structure, add luster, and reduce static .
Mecanismo De Acción
DL-Ethyl-panthenol is well absorbed into the skin and quickly converted into pantothenic acid by oxidation. Pantothenic acid is then distributed into the cells and converted to acetyl coenzyme A (acetyl CoA) in the cells of the epidermis. Acetyl CoA plays a crucial role in various metabolic pathways, including the synthesis of fatty acids and the Krebs cycle .
Comparación Con Compuestos Similares
D-Panthenol: The biologically active form of panthenol, known for its superior moisturizing properties.
Pantothenic Acid: The vitamin B5 form, essential for various metabolic functions.
Panthenyl Ethyl Ether: Another derivative used in cosmetics for its moisturizing effects
Uniqueness: DL-Ethyl-panthenol is unique due to its racemic mixture, which provides a balance of properties from both isomers. This makes it versatile for use in various applications, from cosmetics to pharmaceuticals .
Propiedades
Fórmula molecular |
C11H23NO4 |
|---|---|
Peso molecular |
233.30 g/mol |
Nombre IUPAC |
2-hydroxy-3-(hydroxymethyl)-N-(3-hydroxypropyl)-3-methylhexanamide |
InChI |
InChI=1S/C11H23NO4/c1-3-5-11(2,8-14)9(15)10(16)12-6-4-7-13/h9,13-15H,3-8H2,1-2H3,(H,12,16) |
Clave InChI |
PKYMZYZSRJTROL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CO)C(C(=O)NCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)





![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)



![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)

